molecular formula C17H20N2O3 B2374798 N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide CAS No. 2034439-72-8

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide

Cat. No. B2374798
CAS RN: 2034439-72-8
M. Wt: 300.358
InChI Key: SWHWTHIILZTZCL-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-N,3,5-trimethylisoxazole-4-carboxamide, also known as STX-209, is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as autism spectrum disorder (ASD) and fragile X syndrome (FXS).

Scientific Research Applications

Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives have shown promise in the field of medicinal chemistry due to their diverse biological activities. For example, they have been studied for their potential as immunosuppressive agents, with certain isoxazole leflunomide derivatives undergoing clinical trials as disease-modifying antirheumatic drugs. These compounds exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, which is essential for normal immune cell functions (Knecht & Löffler, 1998).

Isoxazole Derivatives in Catalysis

Isoxazole derivatives have been utilized in the development of bimetallic boron-containing heterogeneous catalysts for facilitating the Suzuki reaction in aqueous media. This catalytic application allows for the convenient synthesis of heterobiaryls containing furyl and thienyl rings, demonstrating the versatility of isoxazole derivatives in synthetic organic chemistry (Bumagin et al., 2019).

Isoxazole Derivatives in Organic Synthesis

Isoxazole derivatives are also explored for their utility in organic synthesis. Research has focused on developing new methods for the synthesis of various isoxazole-carboxamide derivatives, highlighting their potential as key intermediates for further chemical transformations. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds showcases the adaptability of isoxazole chemistry in creating structurally diverse molecules (Martins et al., 2002).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-16(12(2)22-18-11)17(20)19(3)9-15-8-13-6-4-5-7-14(13)10-21-15/h4-7,15H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWTHIILZTZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)CC2CC3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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